N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The final step involves coupling these two moieties through a butanamide linker, which can be achieved using standard peptide coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield fully saturated analogs .
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their roles in neurotransmission and as potential therapeutic agents.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is unique due to its combined benzimidazole and indole structures, which confer a diverse range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C24H28N4O/c1-17(2)28-16-18(19-10-4-6-12-21(19)28)9-8-14-24(29)25-15-23-26-20-11-5-7-13-22(20)27(23)3/h4-7,10-13,16-17H,8-9,14-15H2,1-3H3,(H,25,29) |
InChI Key |
SZRVFSRTFBGQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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